molecular formula C11H17NO B8439682 (R)-3-methyl-1-phenoxy-2-butylamine

(R)-3-methyl-1-phenoxy-2-butylamine

Cat. No.: B8439682
M. Wt: 179.26 g/mol
InChI Key: ZNESHDWBIASCRY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Methyl-1-phenoxy-2-butylamine is a chiral amine derivative featuring a phenoxy group attached to a branched butylamine backbone. Its stereochemistry at the R-configuration plays a critical role in its biological interactions, particularly in receptor binding and enzymatic activity. Chiral amines are often investigated for their enantioselective pharmacological properties, which can influence efficacy, toxicity, and metabolic pathways .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(2R)-3-methyl-1-phenoxybutan-2-amine

InChI

InChI=1S/C11H17NO/c1-9(2)11(12)8-13-10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1

InChI Key

ZNESHDWBIASCRY-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@H](COC1=CC=CC=C1)N

Canonical SMILES

CC(C)C(COC1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Structural Analogues: Branching vs. Linear Chains

Comparative studies of compounds with analogous backbones, such as TDEs (trehalose dimycolates) and their diester counterparts, highlight the impact of branching on biological activity. For example:

  • Linear non-branched TDEs exhibit stronger immunostimulatory effects in vitro compared to branched diesters .

This suggests that the branched structure of (R)-3-methyl-1-phenoxy-2-butylamine may influence its receptor affinity or metabolic stability differently than linear analogues.

Table 1: Structural and Functional Comparison of Selected Amines
Compound Structure Type Key Functional Groups In Vitro Activity In Vivo Activity
(R)-3-Methyl-1-phenoxy-2-butylamine Branched chiral amine Phenoxy, methyl, amine Not reported Not reported
Linear TDEs Linear diester Mycolic acid, trehalose High immunostimulation Moderate cytokine response
TMCM Branched glycolipid Corynomycolic acid, trehalose No significant difference Similar to diesters

Species-Specific Responses

Species differences in compound efficacy are critical in translational research. For instance:

  • Such disparities underscore the need for cross-species validation when extrapolating results for compounds like (R)-3-methyl-1-phenoxy-2-butylamine, particularly in preclinical models .

In Vitro vs. In Vivo Discrepancies

Comparative studies often reveal mismatches between in vitro and in vivo outcomes. For example:

  • TDMs (trehalose dimycolates) induce robust cytokine production in vitro but show comparable in vivo effects to less active analogues .

Lack of Direct Comparators

Instead, herbal alternatives like saw palmetto are studied despite mechanistic differences (e.g., saw palmetto’s proposed anti-androgenic effects vs. minoxidil’s vasodilation) .

Challenges in Comparative Studies

  • Methodological Variability: Conflicting results in immunostimulatory studies (e.g., TDEs vs. diesters) arise from differences in assay conditions, cell types, or dosage .
  • Translational Gaps : In vitro models often fail to replicate the mass transport and fluid dynamics of in vivo systems, complicating extrapolation .

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